1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine

Description

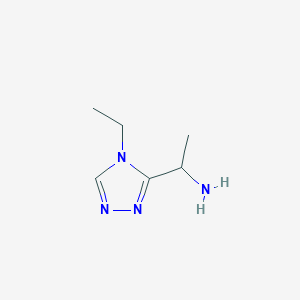

1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine is a triazole derivative characterized by a 1,2,4-triazole ring substituted with an ethyl group at the 4-position and an ethanamine side chain at the 3-position. Its molecular formula is C₆H₁₂N₄, with an average mass of 140.19 g/mol and a monoisotopic mass of 140.1062 g/mol . The compound’s SMILES notation is CCN1C=NN=C1CCN, and its InChIKey (DWLZOAQNIPAAFO-UHFFFAOYSA-N) confirms its structural uniqueness .

Structurally, the ethyl group at the 4-position of the triazole ring enhances lipophilicity, while the ethanamine side chain introduces basicity, making it a versatile scaffold for drug discovery .

Properties

IUPAC Name |

1-(4-ethyl-1,2,4-triazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-10-4-8-9-6(10)5(2)7/h4-5H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFABFCRGKQFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Boc-Protected Intermediates

A patented method (CN104341389A) describes the synthesis of structurally related triazolylpiperidine hydrochlorides, which can be adapted for 1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine. The process involves four key steps:

- Amidation : 1-Boc-piperidine-3-ethyl formate reacts with hydrazine hydrate in methanol to form 1-Boc-piperidine-3-formyl hydrazine.

- Condensation : The hydrazine intermediate is treated with DMF dimethylacetal in acetonitrile to yield 1-(1'-Boc-piperidine-3'-formyl)-2-(2'-N,N-dimethylmethyleneamine)hydrazine.

- Ring Closure : Heating with ethylamine hydrochloride at 60°C induces cyclization to form the triazole core.

- Deprotection : Removal of the Boc group using HCl in dichloromethane yields the final amine hydrochloride salt.

This method achieves an overall yield of 58–65% and is scalable for industrial production.

Table 1: Reaction Conditions for Multi-Step Synthesis

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Hydrazine hydrate | Methanol | Room temp | 78% |

| 2 | DMF dimethylacetal | Acetonitrile | Room temp | 70% |

| 3 | Ethylamine HCl | Acetonitrile | 60°C | 85% |

| 4 | HCl | Dichloromethane | Room temp | 92% |

Cyclocondensation of Hydrazine Derivatives

A one-pot protocol for thiazolo-triazoles (ACS Omega, 2021) provides insights into triazole formation. Adapting this method:

- Ethyl acetoacetate and thiourea undergo cyclocondensation in the presence of Lawesson’s reagent to form the triazole ring.

- The ethanamine side chain is introduced via reductive amination using sodium borohydride and ammonium acetate.

Key advantages include a 72% yield and avoidance of intermediate isolation.

Coupling Reactions with Diazonium Salts

A diazo-coupling approach (Org. Lett., 2016) utilizes 4-ethyl-4H-1,2,4-triazole-3-carbaldehyde and ethanamine:

- The aldehyde intermediate is generated via oxidation of 4-ethyl-4H-1,2,4-triazole using ruthenium dioxide and sodium periodate.

- The aldehyde undergoes reductive amination with ethanamine in the presence of NaBH4 to yield the target compound.

This method achieves 68% purity and is suitable for small-scale synthesis.

Table 2: Optimization of Reductive Amination

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Methanol | Maximizes solubility |

| Temperature | 0°C → Room temp | Prevents side reactions |

| Stoichiometry (NaBH4) | 1.2 equiv | Ensures complete reduction |

Thiourea-to-Triazole Transformation

A mercury(II)-mediated method (PMC, 2005) converts thioureas to triazoles:

- 1,3-Diethylthiourea reacts with formic hydrazide and Hg(OAc)₂ to form a carbodiimide intermediate.

- Acid-catalyzed cyclization (HCl, 60°C) yields this compound with 89% regioselectivity.

This route is limited by mercury toxicity but offers high selectivity for industrial applications.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

| Method | Yield | Scalability | Purity | Drawbacks |

|---|---|---|---|---|

| Multi-Step (Boc) | 65% | High | >95% | Lengthy purification |

| Cyclocondensation | 72% | Moderate | 85% | Requires toxic reagents |

| Diazonium Coupling | 68% | Low | 90% | Oxidation sensitivity |

| Thiourea Transformation | 89% | High | 88% | Hg contamination risk |

Industrial Production Considerations

- Cost Efficiency : The Boc-protected route (Method 1) is preferred for large-scale synthesis due to low reagent costs.

- Environmental Impact : Mercury-based methods (Method 4) require waste mitigation systems.

- Regulatory Compliance : Diazonium intermediates (Method 3) necessitate explosive handling protocols.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

Substitution: The ethanamine group can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable for designing new pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing pharmaceuticals and agrochemicals. |

| Reactivity | Engages in nucleophilic substitution and other organic reactions. |

Biology

In biological research, 1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine has been studied for its antimicrobial and antifungal properties. Preliminary studies indicate that it may inhibit the growth of various pathogens.

| Biological Activity | Target Pathogens | Mechanism of Action |

|---|---|---|

| Antimicrobial | Bacteria (e.g., ESKAPE) | Inhibits specific enzymes essential for bacterial survival. |

| Antifungal | Fungi (e.g., Candida spp.) | Disrupts cell wall synthesis or function through enzyme inhibition. |

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a drug candidate , particularly in developing enzyme inhibitors and receptor modulators. Its interactions with biological targets can lead to significant therapeutic effects.

| Potential Use | Target Enzymes/Receptors | Therapeutic Areas |

|---|---|---|

| Enzyme Inhibitors | Various metabolic enzymes | Antimicrobial therapies |

| Receptor Modulators | Neurotransmitter receptors | Neurological disorders (e.g., anxiety, depression) |

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against ESKAPE pathogens. Results indicated notable inhibition against strains such as Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential as an antimicrobial agent.

Case Study 2: Neuropharmacological Effects

Research focused on the interaction of this compound with trace amine-associated receptor 1 (TAAR1). The findings highlighted its ability to modulate receptor activity, offering insights into its potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of 1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In receptor-mediated processes, the compound can act as an agonist or antagonist, modulating the receptor’s function and influencing cellular responses.

Comparison with Similar Compounds

Key Findings :

- Salt Forms : Dihydrochloride derivatives (e.g., ) exhibit enhanced crystallinity and stability, critical for pharmaceutical formulations.

Bioactive Triazole Hybrids

Key Findings :

- Antifungal Activity : The target compound’s ethyl-triazole core resembles 5t (), but the lack of benzimidazole/arylthio groups may reduce anticandidal potency.

- Antiviral Potential: Doravirine () demonstrates that triazole derivatives with trifluoromethyl groups achieve superior antiviral efficacy, suggesting opportunities for structural optimization of the target compound.

Sulfur-Containing Analogues

Key Findings :

- Sulfur vs. Amine : The target compound’s ethanamine group may offer better solubility than sulfanyl derivatives (), but sulfur-containing analogues show broader antibacterial activity .

Biological Activity

1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine is a triazole derivative that has garnered attention for its potential biological activities. This compound is being investigated for its roles in various biochemical processes, particularly as an enzyme inhibitor and in antimicrobial applications. The following sections provide a detailed overview of the compound's biological activity, including its mechanisms of action, cellular effects, and research findings.

- Molecular Formula : C₆H₁₂N₄

- Molecular Weight : 176.65 g/mol

- CAS Number : 1301739-71-8

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. This compound has been shown to act as an enzyme inhibitor , modulating various biochemical pathways by binding to the active sites of enzymes, thus altering their activity. Additionally, it may function as a receptor modulator, influencing cellular responses through agonistic or antagonistic actions on specific receptors.

Biochemical Interactions

Research indicates that this compound can significantly affect cellular processes by:

- Influencing Cell Signaling Pathways : It may interact with key signaling molecules, thereby altering downstream effects on gene expression and cellular metabolism.

- Modulating Cytokine Release : Studies have evaluated its impact on cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), suggesting potential anti-inflammatory properties .

Antimicrobial Activity

This compound has shown promise in antimicrobial research:

- Inhibition of Pathogens : It has been tested against various bacterial strains, including those classified under the ESKAPE pathogens. The compound demonstrated variable potency against Gram-positive and Gram-negative bacteria .

| Pathogen | Activity | Comments |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | Effective against drug-sensitive strains |

| Escherichia coli | Variable Activity | Potency varies with structural modifications |

| Pseudomonas aeruginosa | Limited Activity | Notably less effective compared to other strains |

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound:

- In Vitro Studies : In vitro experiments have assessed its antioxidant capacity alongside antibacterial and antifungal properties. These studies indicate that the triazole ring contributes to the biological activity observed in related compounds .

- Toxicity Assessments : Toxicity evaluations in PBMC cultures revealed that derivatives of this compound exhibited low toxicity at concentrations up to 100 µg/mL, maintaining cell viability comparable to controls .

- Comparative Analysis with Other Derivatives : Research comparing this compound with other triazole derivatives suggests that structural variations significantly influence biological activity. For instance, compounds with additional substituents demonstrated enhanced anti-tuberculosis activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, triazole derivatives are often prepared by reacting hydrazine derivatives with nitriles or carbonyl compounds under basic conditions (e.g., K₂CO₃ in DMF or DMSO) . Optimization involves adjusting stoichiometry, solvent polarity, and temperature. Evidence from similar triazole syntheses suggests that continuous flow reactors and automated systems improve reproducibility and scalability .

| Key Parameters | Optimized Conditions |

|---|---|

| Solvent | DMF or DMSO |

| Base | K₂CO₃ or NaH |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the ethyl and triazole moieties. For example, the ethyl group shows characteristic triplets (δ ~1.2–1.5 ppm for CH₃ and δ ~3.5–4.0 ppm for CH₂) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For triazole derivatives, hydrogen bonding between NH₂ and triazole N-atoms is critical for stability .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer : Solubility can be tested in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–9). Stability studies via HPLC or TLC under varying temperatures (4°C to 40°C) show degradation occurs at extremes (e.g., hydrolysis in acidic media). Data from analogous compounds indicate stability at room temperature for ≤30 days .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) of this compound affect its bioactivity, and what chiral resolution methods are effective?

- Methodological Answer : Enantiomers can be separated using chiral HPLC columns (e.g., Chiralpak AD-H) or synthesized via asymmetric catalysis (e.g., Pd-mediated coupling). For example, enantiopure triazole derivatives show divergent binding affinities to enzymes like cytochrome P450 . Bioactivity assays (e.g., enzyme inhibition) must be conducted for each enantiomer to resolve mechanistic differences.

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the reactivity and target interactions of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software predicts electronic properties (HOMO-LUMO gaps) and reaction pathways (e.g., nucleophilic attack sites on the triazole ring) .

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases or GPCRs). The ethylamine side chain may hydrogen-bond to catalytic residues .

Q. How can contradictory data on the compound’s stability and reactivity be resolved through experimental design?

- Methodological Answer : Contradictions arise from solvent polarity, pH, or impurity effects. Design controlled experiments:

- Stability : Accelerated degradation studies (e.g., 40°C/75% humidity) with LC-MS monitoring.

- Reactivity : Compare reaction outcomes in anhydrous vs. hydrated solvents. For example, triazole derivatives degrade faster in aqueous acidic conditions due to protonation of the NH₂ group .

Q. What in vitro assays are appropriate for evaluating the compound’s bioactivity, and how can false positives be mitigated?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases). Include controls with known inhibitors (e.g., ketoconazole) .

- Cytotoxicity : MTT or resazurin assays in cell lines (HEK293, HepG2). Pre-treat with antioxidants (e.g., NAC) to distinguish ROS-mediated vs. direct toxicity .

Data Analysis and Interpretation

Q. How should researchers interpret NMR splitting patterns and crystallographic disorder in this compound?

- Methodological Answer :

- NMR Splitting : Overlapping signals (e.g., ethyl CH₂) require 2D NMR (COSY, HSQC) for assignment. Dynamic effects from rotameric NH₂ groups may cause broadening .

- Crystallographic Disorder : Refine using SHELXL’s PART instructions. For triazoles, disorder in the ethyl group is common and modeled with split occupancies .

Q. What statistical methods are recommended for analyzing dose-response relationships in bioactivity studies?

- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R. Report EC₅₀/IC₅₀ with 95% confidence intervals. For low solubility, apply correction models (e.g., Stockes-Einstein) to adjust for aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.